molecular formula C22H23N3O2S B11435089 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B11435089
M. Wt: 393.5 g/mol
InChI Key: LRVGIMOZOSDXTR-UHFFFAOYSA-N
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Description

2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyrimidine.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under mild conditions.

    Acylation Reaction: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-ethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfur atom in the thioether linkage can play a crucial role in these interactions, potentially forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
  • 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-ethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-ethylphenyl group may confer distinct steric and electronic properties compared to other similar compounds, potentially leading to unique interactions with biological targets or different physical properties in materials science applications.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C22H23N3O2S/c1-4-17-6-5-7-18(11-17)25-20(26)13-28-22-12-21(23-14-24-22)27-19-9-15(2)8-16(3)10-19/h5-12,14H,4,13H2,1-3H3,(H,25,26)

InChI Key

LRVGIMOZOSDXTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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